molecular formula C15H19BrN2O B12891485 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol CAS No. 113712-96-2

5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol

Cat. No.: B12891485
CAS No.: 113712-96-2
M. Wt: 323.23 g/mol
InChI Key: GTKYAAZBWHPSBG-UHFFFAOYSA-N
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Description

5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 5th position, a diethylamino group at the 7th position, and a methyl group at the 2nd position on the quinoline ring. The hydroxyl group at the 8th position further contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 5th position. This is followed by the introduction of the diethylamino group through a Mannich reaction, which involves the reaction of the brominated quinoline with formaldehyde and diethylamine. The final step involves the hydroxylation at the 8th position, which can be achieved through various oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 7-((diethylamino)methyl)-2-methylquinolin-8-ol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 7-((diethylamino)methyl)-2-methylquinolin-8-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol varies depending on its application:

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.

    Fluorescent Probe: It binds to specific biomolecules, causing a change in its fluorescence properties, which can be used for imaging and detection.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-methyl-1H-indazole: Another brominated compound with similar structural features but different biological activities.

    5-Bromo-7-azaindolin-2-one: Known for its antitumor activity and used in medicinal chemistry research.

Uniqueness

5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is unique due to the combination of its bromine, diethylamino, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

113712-96-2

Molecular Formula

C15H19BrN2O

Molecular Weight

323.23 g/mol

IUPAC Name

5-bromo-7-(diethylaminomethyl)-2-methylquinolin-8-ol

InChI

InChI=1S/C15H19BrN2O/c1-4-18(5-2)9-11-8-13(16)12-7-6-10(3)17-14(12)15(11)19/h6-8,19H,4-5,9H2,1-3H3

InChI Key

GTKYAAZBWHPSBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=C2C=CC(=NC2=C1O)C)Br

Origin of Product

United States

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